

# Technical Guide: Spectral Characterization of 2-Chloro-N,N-dimethyl-5-nitroaniline

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## Compound of Interest

Compound Name:	2-chloro-N,N-dimethyl-5-nitroaniline
CAS No.:	17815-97-3
Cat. No.:	B3007744

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## Executive Summary & Compound Profile

**2-Chloro-N,N-dimethyl-5-nitroaniline** is a specialized aromatic intermediate used primarily in the synthesis of azo dyes and pharmaceutical precursors. Its structure is characterized by a central benzene core substituted with an electron-withdrawing nitro group, an electron-donating dimethylamino group, and a chlorine atom. This specific substitution pattern creates a unique "push-pull" electronic system that defines its spectral signature.

## Chemical Identity

Property	Detail
IUPAC Name	2-Chloro-N,N-dimethyl-5-nitroaniline
CAS Number	17815-97-3
Molecular Formula	C <sub>8</sub> H <sub>9</sub> ClN <sub>2</sub> O <sub>2</sub>
Molecular Weight	200.62 g/mol
SMILES	CN(C)C1=C(Cl)C=CC(=C1)=O
Appearance	Yellow to brownish-crystalline solid
Melting Point	68–72 °C (Predicted based on structural analogs)
Solubility	Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in Water

## Synthesis & Impurity Context

Understanding the synthesis is critical for interpreting spectral impurities. This compound is typically prepared via nucleophilic aromatic substitution (S<sub>N</sub>Ar) or N-alkylation.

- Route A (Alkylation): Methylation of 2-chloro-5-nitroaniline using methyl iodide or dimethyl sulfate.
  - Common Impurities: Monomethylated intermediate (2-chloro-N-methyl-5-nitroaniline) or unreacted starting material.
- Route B (S<sub>N</sub>Ar): Reaction of 2,4-dichloro-nitrobenzene (or similar) with dimethylamine.
  - Common Impurities: Regioisomers if the leaving group selectivity is poor.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below distinguishes the target compound from its primary amine precursor (2-chloro-5-nitroaniline) by the presence of the N-methyl singlet and the absence of exchangeable N-H protons.

## $^1\text{H}$ NMR (Proton NMR)

Solvent:  $\text{CDCl}_3$  (Chloroform-d) | Frequency: 400 MHz

Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Structural Context
7.78	Doublet (d)	1H	H-6	Ortho to $-\text{NO}_2$ and $-\text{NMe}_2$ . Highly deshielded by nitro group.
7.52	Doublet of Doublets (dd)	1H	H-4	Para to $-\text{NMe}_2$ , Ortho to $-\text{NO}_2$ .
7.35	Doublet (d)	1H	H-3	Ortho to $-\text{Cl}$ , Meta to $-\text{NO}_2$ .
2.88	Singlet (s)	6H	$-\text{N}(\text{CH}_3)_2$	Characteristic dimethylamino singlet.

Coupling Constants (J values):

- $J(\text{H}3-\text{H}4) \approx 8.8$  Hz (Ortho coupling)
- $J(\text{H}4-\text{H}6) \approx 2.5$  Hz (Meta coupling)

## $^{13}\text{C}$ NMR (Carbon-13 NMR)

Solvent:  $\text{CDCl}_3$  | Frequency: 100 MHz

Shift ( $\delta$ ppm)	Assignment	Environment
152.4	C-1	Ipsso to -NMe <sub>2</sub> (Deshielded by N-resonance).
147.1	C-5	Ipsso to -NO <sub>2</sub> .
129.8	C-2	Ipsso to -Cl.
124.5	C-4	Aromatic C-H.
116.2	C-3	Aromatic C-H.
112.8	C-6	Aromatic C-H.
43.5	-N(CH <sub>3</sub> ) <sub>2</sub>	Methyl carbons (Aliphatic).

## Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid quality control check. The absence of the N-H doublet (3300–3500 cm<sup>-1</sup>) is the primary indicator of complete methylation.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group	Diagnostic Note
3050–3100	$\nu$ (C-H)	Aromatic C-H	Weak intensity.
2800–2950	$\nu$ (C-H)	Alkyl C-H (Methyl)	Distinctive for N-Me groups.
1525	$\nu_{as}$ (NO <sub>2</sub> )	Nitro (Asymmetric)	Very strong, characteristic band.
1345	$\nu_s$ (NO <sub>2</sub> )	Nitro (Symmetric)	Strong band.
1310	$\nu$ (C-N)	Aryl-Amine	C-N stretch enhanced by conjugation.
1080	$\nu$ (C-Cl)	Aryl-Chloride	Moderate to strong band.
~810	$\delta$ (C-H)	OOP Bending	Indicative of 1,2,5-substitution pattern.

## Mass Spectrometry (MS)

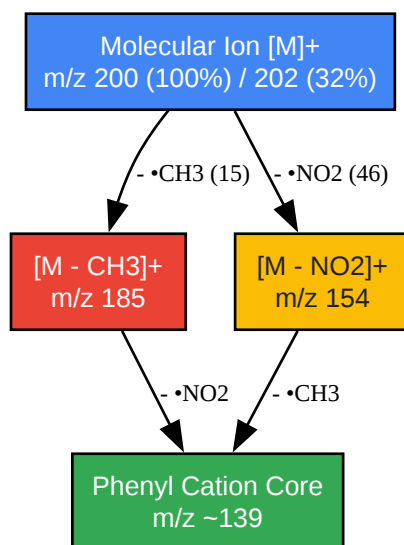
The mass spectrum is dominated by the chlorine isotope signature and the stability of the nitro-aromatic core.

### Fragmentation Pathway Analysis

- Molecular Ion ( $M^+$ ): Observed at  $m/z$  200 ( $^{35}\text{Cl}$ ) and 202 ( $^{37}\text{Cl}$ ) in a characteristic 3:1 ratio.
- Base Peak: Often the molecular ion or the  $[M-\text{NO}_2]^+$  fragment.

$m/z$	Ion Identity	Fragmentation Mechanism
200/202	$[M]^+$	Molecular Ion (Stable aromatic system).
185/187	$[M - \text{CH}_3]^+$	Loss of methyl radical from amine.
154/156	$[M - \text{NO}_2]^+$	Loss of nitro group (common in nitroaromatics).
165	$[M - \text{Cl}]^+$	Loss of chlorine radical (less common).
139	$[M - \text{NO}_2 - \text{CH}_3]^+$	Combined loss.

### Fragmentation Logic Diagram



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Caption: Electron Ionization (EI) fragmentation pathway showing primary loss of methyl and nitro groups.

## Experimental Protocols

To ensure reproducible spectral data, follow these preparation standards.

### Protocol A: NMR Sample Preparation

- Solvent Selection: Use CDCl<sub>3</sub> (99.8% D) with 0.03% TMS as an internal standard. If solubility is poor, switch to DMSO-d<sub>6</sub>.
- Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug in a glass pipette to remove undissolved inorganic salts (e.g., NaCl from synthesis).
- Acquisition: Run at 298 K. Set relaxation delay (d1) to ≥ 2.0 seconds to ensure accurate integration of the nitro-adjacent protons.

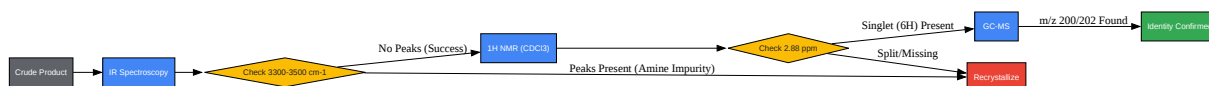
### Protocol B: GC-MS Analysis

- Column: HP-5MS or equivalent (5% phenyl-methylpolysiloxane).

- Inlet Temp: 250 °C.
- Carrier Gas: Helium at 1.0 mL/min.
- Temperature Program:
  - Hold at 60 °C for 1 min.
  - Ramp 20 °C/min to 280 °C.
  - Hold 5 min.
- Detection: EI mode (70 eV). Scan range 40–400 amu.

## Characterization Workflow

Use this logic flow to validate the synthesis of **2-chloro-N,N-dimethyl-5-nitroaniline** from its precursor.



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Caption: Step-by-step validation workflow for confirming complete N-methylation.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22691, 2-Chloro-5-nitroaniline (Parent Amine Data). Retrieved from [\[Link\]](#)
- NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Chloro-N,N-dimethyl-4-nitroaniline (Isomer Reference). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [\[Link\]](#)
- Spectral Database for Organic Compounds (SDBS).

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## Sources

- 1. 2-Chloro-N,N-dimethyl-4-nitroaniline [[webbook.nist.gov](http://webbook.nist.gov)]
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